Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-
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Overview
Description
Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)- is a heterocyclic compound that features a thieno ring fused to a cinnolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Brønsted acid-mediated cycloisomerization of 2,3-dihalogenated pyridines or quinolines . This method is advantageous due to its high selectivity and tolerance of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno derivatives, while reduction can produce reduced thieno compounds.
Scientific Research Applications
Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-h]quinolines: These compounds share a similar thieno ring structure but differ in the fused heterocyclic system.
Thieno[2,3-f]quinolines: Another class of compounds with a thieno ring fused to a different heterocyclic system.
Properties
CAS No. |
142095-92-9 |
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Molecular Formula |
C17H14N2O2S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5,6-dihydrothieno[2,3-h]cinnolin-3-one |
InChI |
InChI=1S/C17H14N2O2S/c1-21-13-5-3-12(4-6-13)19-16(20)10-11-2-7-15-14(8-9-22-15)17(11)18-19/h3-6,8-10H,2,7H2,1H3 |
InChI Key |
FKXYGLLLFMXZOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C=C3CCC4=C(C3=N2)C=CS4 |
Origin of Product |
United States |
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